4-(3-(Bromomethyl)phenyl)morpholine hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-(Bromomethyl)phenyl)morpholine hydrobromide is a chemical compound with the molecular formula C11H15Br2NO. It is a white to yellow solid that is commonly used in various chemical reactions and research applications . This compound is known for its reactivity due to the presence of the bromomethyl group, which makes it a valuable intermediate in organic synthesis.
Scientific Research Applications
4-(3-(Bromomethyl)phenyl)morpholine hydrobromide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its ability to form covalent bonds with biological molecules.
Medicine: It is explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Safety and Hazards
The compound is labeled with the signal word “Danger” and has hazard statements H302 and H314 . This means it is harmful if swallowed and causes severe skin burns and eye damage. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-(Bromomethyl)phenyl)morpholine hydrobromide typically involves the bromination of 4-(3-methylphenyl)morpholine. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction conditions usually include room temperature and a reaction time of several hours to ensure complete bromination .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of automated systems allows for precise control over temperature, pressure, and reaction time, resulting in a more efficient and scalable process .
Chemical Reactions Analysis
Types of Reactions
4-(3-(Bromomethyl)phenyl)morpholine hydrobromide undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group is highly reactive and can be substituted by nucleophiles such as amines, thiols, and alcohols.
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, and sodium methoxide are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Potassium permanganate in aqueous or acidic medium is a common oxidizing agent. The reaction is usually performed at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether is a common reducing agent.
Major Products Formed
Nucleophilic Substitution: Products include azides, thiocyanates, and ethers.
Oxidation: Products include aldehydes and carboxylic acids.
Reduction: The major product is the corresponding methyl derivative.
Mechanism of Action
The mechanism of action of 4-(3-(Bromomethyl)phenyl)morpholine hydrobromide involves the formation of covalent bonds with target molecules. The bromomethyl group is highly reactive and can form covalent bonds with nucleophilic sites on proteins, enzymes, and other biological molecules. This reactivity allows the compound to inhibit enzyme activity or modulate receptor function, making it a valuable tool in biochemical research .
Comparison with Similar Compounds
Similar Compounds
- 4-(Bromomethyl)pyridine hydrobromide
- 4-(Bromomethyl)benzoic acid
- 4-(Bromomethyl)phenylacetic acid
Uniqueness
4-(3-(Bromomethyl)phenyl)morpholine hydrobromide is unique due to the presence of both the bromomethyl group and the morpholine ring. This combination imparts distinct reactivity and biological activity compared to other similar compounds. The morpholine ring enhances the compound’s solubility and stability, making it more versatile in various applications .
Properties
IUPAC Name |
4-[3-(bromomethyl)phenyl]morpholine;hydrobromide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO.BrH/c12-9-10-2-1-3-11(8-10)13-4-6-14-7-5-13;/h1-3,8H,4-7,9H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGVBFNMHCZSVPI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=CC(=C2)CBr.Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15Br2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.